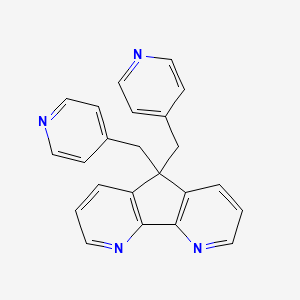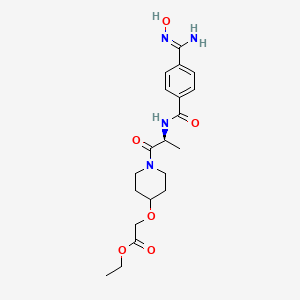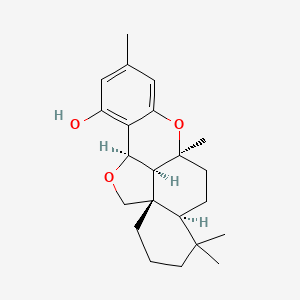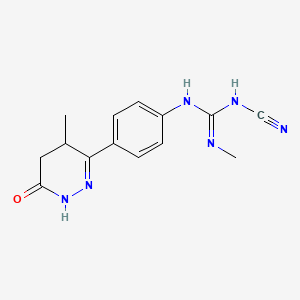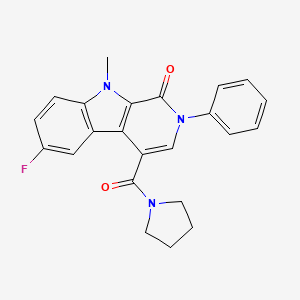
SL-651498
Vue d'ensemble
Description
SL 651498 est un composé connu pour ses propriétés anxiolytiques et anticonvulsivantes. Sa structure est apparentée à celle des dérivés de la β-carboline, tels que l'abecarnil et le gedocarnil. Contrairement aux benzodiazépines, SL 651498 est classé comme un anxiolytique non benzodiazépinique en raison de sa structure chimique distincte .
Applications De Recherche Scientifique
SL 651498 has several scientific research applications, including:
Chemistry: Used as a model compound for studying GABA receptor agonists.
Biology: Investigated for its effects on GABA receptors in various biological systems.
Medicine: Explored as a potential treatment for generalized anxiety disorder and muscle spasms.
Industry: Utilized in the development of new anxiolytic and anticonvulsant drugs.
Mécanisme D'action
Target of Action
SL-651498, also known as Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-, is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 subtypes , and as a partial agonist at α1 and α5 subtypes . The GABA A receptor is the primary target of this compound .
Mode of Action
This compound interacts with its targets, the GABA A receptors, by binding to them and modulating their activity . As a full agonist at α2 and α3 subtypes, it fully activates these receptors, leading to an increase in the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain . As a partial agonist at α1 and α5 subtypes, it only partially activates these receptors .
Biochemical Pathways
The activation of GABA A receptors by this compound enhances the inhibitory effects of GABA in the brain . This leads to a decrease in neuronal excitability and results in anxiolytic and anticonvulsant effects .
Result of Action
The primary result of this compound’s action is its anxiolytic and anticonvulsant effects . By enhancing the inhibitory effects of GABA, it decreases neuronal excitability, which can help to reduce anxiety and prevent seizures .
Analyse Biochimique
Biochemical Properties
SL-651498 is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 GABAA receptors, and as a partial agonist at α1 and α5 GABAA receptors . This interaction with GABAA receptors suggests that this compound may influence the function of these receptors, potentially affecting the transmission of inhibitory signals in the nervous system .
Cellular Effects
In cellular processes, this compound has been observed to have primarily anxiolytic effects . Some sedation, ataxia, and muscle relaxant effects are observed at higher doses . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GABAA receptors . As a full agonist of α2 and α3 GABAA receptors and a partial agonist of α1 and α5 GABAA receptors, this compound can modulate the activity of these receptors, potentially influencing the transmission of inhibitory signals in the nervous system .
Dosage Effects in Animal Models
In animal studies, this compound has been observed to elicit anxiolytic-like activity similar to that of diazepam . It induced muscle weakness, ataxia, or sedation at doses much higher than those producing anxiolytic-like activity . This suggests that the effects of this compound may vary with different dosages.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du SL 651498 implique plusieurs étapes, notamment l'amination intramoléculaire catalysée par le palladium de 3-amino-4-(2-bromophényl)-2-pyridones. Ce composé est préparé par réaction d'addition conjuguée du diéthyl 2-aminomalonate aux imines alkynyles .
Méthodes de production industrielle
Les méthodes de production industrielle du SL 651498 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle. L'utilisation de catalyseurs au palladium et de conditions réactionnelles spécifiques serait adaptée pour répondre aux exigences industrielles.
Analyse Des Réactions Chimiques
Types de réactions
SL 651498 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans SL 651498.
Substitution: Les réactions de substitution, en particulier celles impliquant le groupe pyrrolidin-1-yl-carbonyle, sont courantes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium pour l'amination, les agents oxydants pour les réactions d'oxydation et les agents réducteurs pour les réactions de réduction. Les conditions varient en fonction de la réaction souhaitée, la température, la pression et le choix du solvant étant des facteurs critiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de SL 651498.
Applications de la recherche scientifique
SL 651498 a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier les agonistes du récepteur GABA.
Biologie: Investigated for its effects on GABA receptors in various biological systems.
Médecine: Exploré comme un traitement potentiel pour le trouble anxieux généralisé et les spasmes musculaires.
Industrie: Utilisé dans le développement de nouveaux médicaments anxiolytiques et anticonvulsivants.
Mécanisme d'action
SL 651498 agit comme un agoniste sélectif de sous-type du récepteur GABA A. Il fonctionne comme un agoniste complet aux sous-types α2 et α3 et comme un agoniste partiel aux sous-types α1 et α5. Cette efficacité sélective lui permet d'exercer des effets anxiolytiques sans sédation significative ni altération des fonctions cognitives .
Comparaison Avec Des Composés Similaires
SL 651498 est unique en raison de son action sélective sur les sous-types de récepteurs GABA A. Des composés similaires comprennent:
Abecarnil: Un autre dérivé de la β-carboline aux propriétés anxiolytiques.
Gedocarnil: Structurellement apparenté au SL 651498 et utilisé à des fins de recherche similaires.
L-838,417: Un composé anxiosélectif en développement avec une sélectivité similaire pour le récepteur GABA.
SL 651498 se distingue par son potentiel réduit de tolérance et de dépendance, ce qui en fait un candidat prometteur pour un développement ultérieur en tant que médicament anxiolytique non sédatif .
Propriétés
IUPAC Name |
6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWHWWDIFGNCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045803 | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205881-86-3 | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SL-651498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SL-651498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
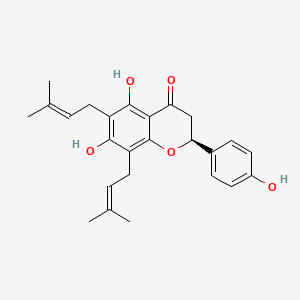
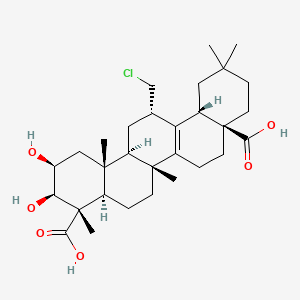
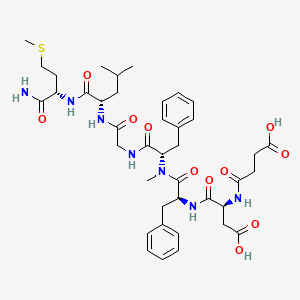



![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)

![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)
